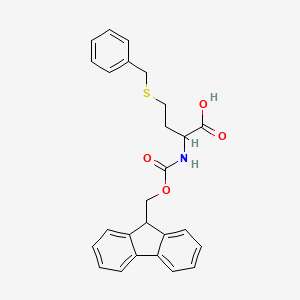
Fmoc-S-benzyl-DL-homocysteine
描述
Fmoc-S-benzyl-DL-homocysteine is a synthetic amino acid derivative commonly used in peptide synthesis. It is a protected form of homocysteine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the thiol group is protected by a benzyl group. This compound is widely utilized as a building block for the synthesis of peptides and proteins due to its stability and ease of deprotection .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-S-benzyl-DL-homocysteine typically involves the protection of the amino and thiol groups of homocysteine. The amino group is protected using the Fmoc group, while the thiol group is protected using a benzyl group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
化学反应分析
Types of Reactions
Fmoc-S-benzyl-DL-homocysteine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and benzyl protecting groups under specific conditions.
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to free thiols.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for Fmoc deprotection, while hydrogenation or acidic conditions are used for benzyl deprotection.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Oxidation: Hydrogen peroxide or iodine can be used for oxidation of the thiol group.
Major Products Formed
Deprotected Homocysteine: After removal of protecting groups.
Disulfides: Formed through oxidation of the thiol group.
Substituted Homocysteine Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
Fmoc-S-benzyl-DL-homocysteine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based therapeutics.
Industry: In the production of custom peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of Fmoc-S-benzyl-DL-homocysteine involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The benzyl group protects the thiol group, which can be selectively deprotected when needed. This allows for precise control over the synthesis process and the formation of desired peptide sequences .
相似化合物的比较
Similar Compounds
- Fmoc-S-methyl-DL-homocysteine
- Fmoc-S-tert-butyl-DL-homocysteine
- Fmoc-S-phenyl-DL-homocysteine
Uniqueness
Fmoc-S-benzyl-DL-homocysteine is unique due to its specific protecting groups, which offer stability and ease of deprotection. The benzyl group provides a balance between stability and reactivity, making it suitable for various synthetic applications. Compared to other similar compounds, it offers a versatile option for peptide synthesis with controlled deprotection steps .
属性
IUPAC Name |
4-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c28-25(29)24(14-15-32-17-18-8-2-1-3-9-18)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWSJAABSXCHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


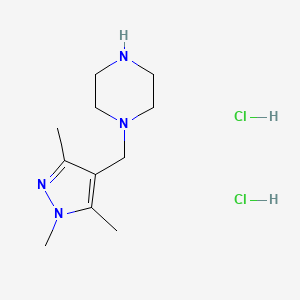
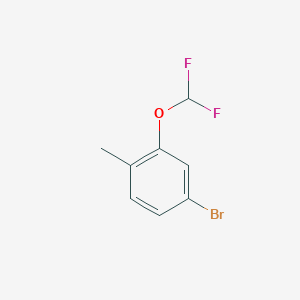
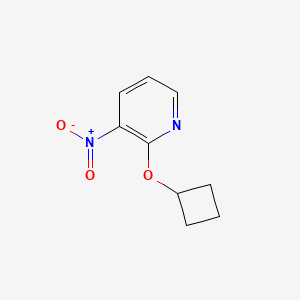
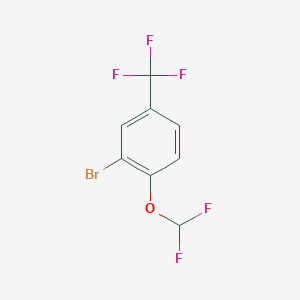
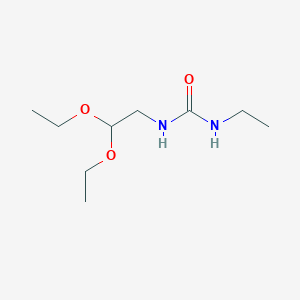
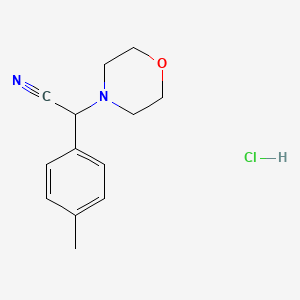
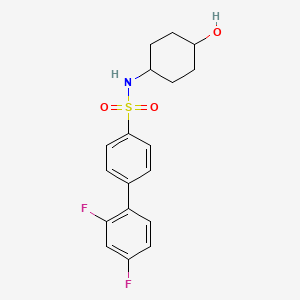
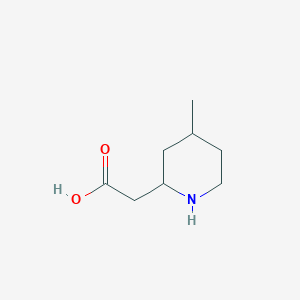
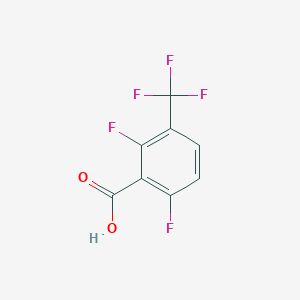
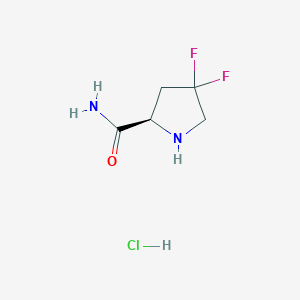
![Spiro[adamantane-2,4'-piperidine] hydrochloride](/img/structure/B1390251.png)

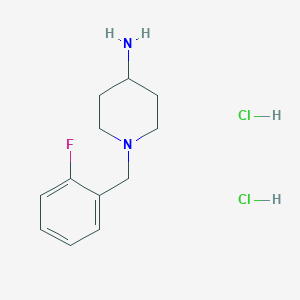
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1390254.png)
